1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H17FN4OS2 and its molecular weight is 400.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Innovations
Researchers have developed innovative synthetic methods for creating unsymmetrical ureas and S-thiocarbamates, utilizing direct condensation processes in specific ionic liquids, which offer advantages such as recyclability and mild reaction conditions (Hosseinzadeh, Tajbakhsh, & Aghili, 2015). Additionally, novel pathways have been discovered for the synthesis of imidazo[1,2-a][1,3,5]triazine systems via 1-(imidazolin-2-yl)urea and thiourea derivatives, demonstrating the potential for creating diverse chemical structures under specific conditions (Matosiuk, 1997).
Biological Activity
The synthesis of benzimidazole-ureas has revealed potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are crucial in angiogenesis, showcasing the compound's significance in medical research as potential therapeutic agents (Hasegawa et al., 2007). Moreover, coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and shown to exhibit inhibitory activities against enzymes related to Alzheimer's disease, alongside promising antioxidant activities (Kurt et al., 2015).
Green Chemistry Applications
The use of deep eutectic solvents for producing chitin nanofibers from α-chitin using choline chloride-thiourea mixtures has been explored, highlighting an environmentally friendly method for material synthesis with applications in biomedicine and drug delivery systems (Mukesh et al., 2014).
Properties
IUPAC Name |
1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS2/c1-12-17(10-22-18(25)21-9-15-3-2-8-26-15)27-19-23-16(11-24(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAWJQXHWYPODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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